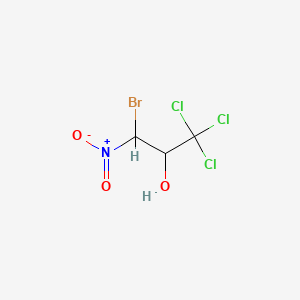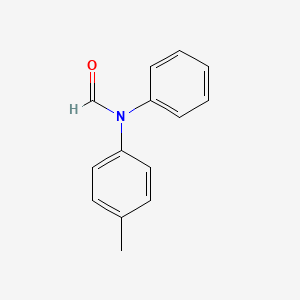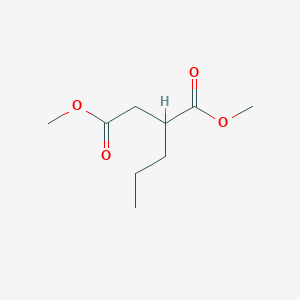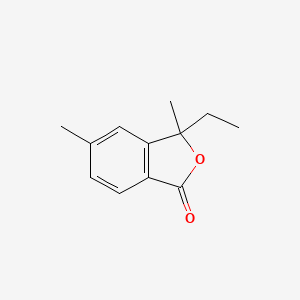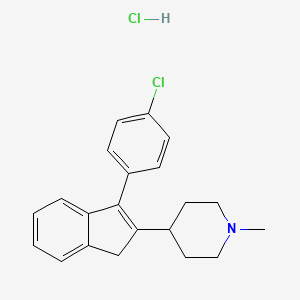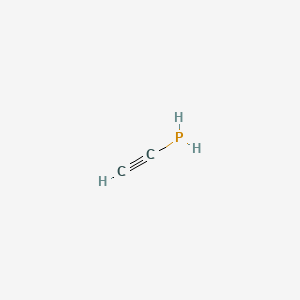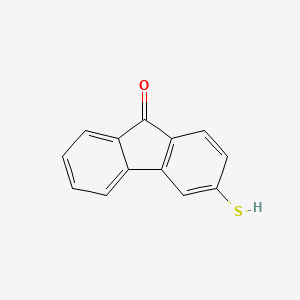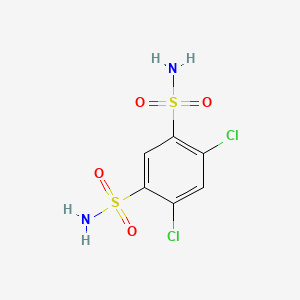![molecular formula C5H8N4O8 B14714842 2,2'-[Methylenebis(nitroazanediyl)]diacetic acid CAS No. 7034-41-5](/img/structure/B14714842.png)
2,2'-[Methylenebis(nitroazanediyl)]diacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[Methylenebis(nitroazanediyl)]diacetic acid is a chemical compound with the molecular formula C6H10N4O6. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes two nitro groups and a methylene bridge connecting two acetic acid moieties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Methylenebis(nitroazanediyl)]diacetic acid typically involves the reaction of nitroethane with formaldehyde and glycine under controlled conditions. The reaction is carried out in an aqueous medium with a pH of around 7-8, and the temperature is maintained at approximately 50-60°C. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of 2,2’-[Methylenebis(nitroazanediyl)]diacetic acid involves a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity of the product. The final product is obtained through multiple purification steps, including filtration, crystallization, and drying.
化学反応の分析
Types of Reactions
2,2’-[Methylenebis(nitroazanediyl)]diacetic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas or metal hydrides.
Substitution: The acetic acid moieties can undergo substitution reactions with nucleophiles, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include alcohols and amines, and the reactions are typically carried out in the presence of a catalyst like sulfuric acid (H2SO4) or hydrochloric acid (HCl).
Major Products
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amines.
Substitution: Formation of esters or amides.
科学的研究の応用
2,2’-[Methylenebis(nitroazanediyl)]diacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including its role as an antimicrobial and anticancer agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2,2’-[Methylenebis(nitroazanediyl)]diacetic acid involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in cell damage or death, making the compound useful in antimicrobial and anticancer applications. Additionally, the compound can interact with enzymes and proteins, modulating their activities and affecting various biochemical pathways.
類似化合物との比較
2,2’-[Methylenebis(nitroazanediyl)]diacetic acid can be compared with other similar compounds, such as:
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with four acetic acid moieties.
Nitrilotriacetic acid (NTA): A chelating agent with three acetic acid moieties.
Iminodiacetic acid (IDA): A chelating agent with two acetic acid moieties.
Uniqueness
The uniqueness of 2,2’-[Methylenebis(nitroazanediyl)]diacetic acid lies in its dual nitro groups and methylene bridge, which confer distinct chemical reactivity and biological activity compared to other chelating agents. This makes it a valuable compound for specialized applications in research and industry.
特性
CAS番号 |
7034-41-5 |
|---|---|
分子式 |
C5H8N4O8 |
分子量 |
252.14 g/mol |
IUPAC名 |
2-[[carboxymethyl(nitro)amino]methyl-nitroamino]acetic acid |
InChI |
InChI=1S/C5H8N4O8/c10-4(11)1-6(8(14)15)3-7(9(16)17)2-5(12)13/h1-3H2,(H,10,11)(H,12,13) |
InChIキー |
YYIGRCZONYLUSE-UHFFFAOYSA-N |
正規SMILES |
C(C(=O)O)N(CN(CC(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[Alumanetriyltri(propane-3,1-diyl)]tris(trimethylsilane)](/img/structure/B14714767.png)
![1-cyclohex-2-en-1-yloxy-4-[(Z)-4-(4-cyclohex-2-en-1-yloxyphenyl)hex-3-en-3-yl]benzene](/img/structure/B14714770.png)
